4-(Benzyloxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C₁₄H₁₂F₃NO. It features a trifluoromethyl group at the meta position and a benzyloxy group at the para position of an aniline structure. This compound is notable for its unique combination of functional groups, which may influence its chemical properties and biological activity. The trifluoromethyl group is known for its electron-withdrawing effects, while the benzyloxy group can enhance solubility and stability in various solvents .
The reactivity of 4-(benzyloxy)-3-(trifluoromethyl)aniline can be attributed to both its aniline and trifluoromethyl functionalities. Common reactions include:
Several methods for synthesizing 4-(benzyloxy)-3-(trifluoromethyl)aniline have been reported:
4-(Benzyloxy)-3-(trifluoromethyl)aniline has several applications:
Interaction studies involving 4-(benzyloxy)-3-(trifluoromethyl)aniline focus on its binding properties with various biomolecules. Preliminary studies suggest that it may interact with specific enzymes or receptors, although detailed interaction profiles remain under investigation. Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action .
Several compounds share structural similarities with 4-(benzyloxy)-3-(trifluoromethyl)aniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(Trifluoromethyl)aniline | Trifluoromethyl group at meta position | Lacks benzyloxy substituent |
| 4-Benzyloxyaniline | Benzyloxy group at para position | Does not contain trifluoromethyl group |
| 4-(Trifluoromethyl)phenol | Trifluoromethyl group on phenolic structure | Lacks amino functionality |
| N-Benzyloxy-N-pivaloyloxy-4-trifluoromethyl-benzamide | Contains both benzyloxy and trifluoromethyl groups | Features an amide linkage |
The uniqueness of 4-(benzyloxy)-3-(trifluoromethyl)aniline lies in its combination of both a benzyloxy and a trifluoromethyl group on an aniline backbone, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .
The synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline requires effective benzylation strategies to introduce the benzyloxy group at the para position of the aniline derivative [1]. Benzylation of aniline derivatives represents a fundamental transformation in organic synthesis that enables the creation of valuable intermediates for pharmaceutical and material science applications [2]. Several methodologies have been developed for the benzylation of aniline derivatives, each with distinct advantages and limitations depending on the substrate and desired regioselectivity [3].
One prominent approach involves palladium-catalyzed rearrangement reactions under carbon monoxide pressure [2]. This method, developed by Amézquita-Valencia and Alper, utilizes 2-[{(2-bromophenyl)methylamino}methyl]phenol as a model substrate with palladium acetate as the catalyst and potassium phosphate as a base [2]. The reaction proceeds under 300 psi carbon monoxide in dichloromethane solvent, providing excellent yields of benzylated anilines after 15 hours at 120°C [2]. This methodology demonstrates remarkable tolerance for halide and alkyl substituents on the aryl moieties, making it versatile for various substitution patterns [2] [3].
Another effective strategy involves catalyst- and additive-free synthesis of benzyl-substituted anilines through imine condensation-isoaromatization pathways [3] [4]. This approach utilizes (E)-2-arylidene-3-cyclohexenones and primary amines as starting materials, proceeding under mild conditions to generate the desired benzylated anilines in yields ranging from 23% to 82% [3]. The reaction operates through sequential imine condensation followed by isoaromatization, offering advantages such as operational simplicity and potential for scale-up production without requiring metal catalysts [4].
For the specific benzylation of 4-position in trifluoromethyl-containing anilines, metal-catalyzed cross-coupling reactions between aryl halides and benzyl alcohols have proven effective [5]. Recent developments include the use of heterogeneous catalysts such as bpy-UiO-CoCl2 metal-organic frameworks, which facilitate N-alkylation of anilines with benzyl alcohols under relatively mild conditions [5]. This approach offers the advantage of catalyst recyclability and avoids the formation of undesired byproducts [5].
| Benzylation Method | Catalyst System | Reaction Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| Pd-catalyzed rearrangement | Pd(OAc)₂/K₃PO₄ | 300 psi CO, CH₂Cl₂, 120°C, 15h | 83% [2] | High regioselectivity, halide tolerance |
| Imine condensation-isoaromatization | Catalyst-free | DME, 60°C | 23-82% [3] | No metal catalysts, operational simplicity |
| N-alkylation with benzyl alcohols | bpy-UiO-CoCl₂ | Toluene, KOtBu, 120°C, N₂ | 98% [5] | Recyclable catalyst, clean reaction |
The selection of an appropriate benzylation strategy for synthesizing 4-(Benzyloxy)-3-(trifluoromethyl)aniline depends on factors such as the starting materials, desired regioselectivity, and scale of production [2] [3]. For laboratory-scale synthesis, palladium-catalyzed methods offer excellent control, while catalyst-free approaches may be more suitable for larger-scale operations due to their simplicity and cost-effectiveness [4].
The regioselective introduction of trifluoromethyl groups into aromatic compounds represents a critical step in the synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline [1]. Trifluoromethylated aromatic compounds serve as important building blocks for pharmaceuticals, agrochemicals, and specialty materials due to their unique properties including enhanced lipophilicity, metabolic stability, and bioavailability [6] [7].
Traditional methods for introducing trifluoromethyl groups into aromatic rings have relied on harsh conditions with limited functional group tolerance [7]. The conventional industrial approach involves exhaustive chlorination of a methyl group on the aromatic ring, followed by the Swarts reaction of the resultant ArCCl₃ with hydrogen fluoride [7]. This process suffers from poor functional group compatibility and environmental concerns due to the use of hazardous materials like chlorine and hydrogen fluoride, along with the generation of significant chlorine waste [7].
Recent advances have focused on developing more selective and environmentally friendly trifluoromethylation methods [6] [8]. A breakthrough approach utilizes cyclodextrins as additives to control regioselectivity in radical C-H trifluoromethylation reactions [6] [8]. This methodology, developed by Lu and colleagues, achieves high regioselectivity by including the substrate inside the cyclodextrin cavity, which directs the trifluoromethylation to specific positions [6]. The reaction proceeds with good yields even on gram scale, and importantly, some substrates undergo selective single trifluoromethylation in the presence of cyclodextrins, whereas mixtures of single- and double-trifluoromethylated products form in their absence [8].
Another significant advancement involves copper-mediated cross-coupling reactions for trifluoromethylation [9]. This flow chemistry approach enables rapid introduction of trifluoromethyl groups into aromatic and heteroaromatic compounds using potassium trifluoroacetate as an economical trifluoromethyl source [9]. The method achieves full conversion of aryl starting materials in minutes rather than hours or days required by conventional methods [9].
For industrial applications, Grushin and colleagues demonstrated that low-cost fluoroform-derived copper trifluoromethyl reagents can effectively trifluoromethylate aryl boronic acids at room temperature using air as the oxidant [7]. This method exhibits exceptional functional group tolerance and eliminates the need for additional ligands, costly oxidants, drying agents, or pure oxygen, making it both economical and safe for large-scale implementation [7].
| Trifluoromethylation Method | Regioselectivity Control | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclodextrin-assisted radical C-H trifluoromethylation | Inclusion in cyclodextrin cavity | Mild conditions, gram-scale viable | High regioselectivity, prevents multiple trifluoromethylations [6] [8] | Requires specific cyclodextrin matching to substrate |
| Copper-mediated flow chemistry | Directed by aryl iodide position | Minutes reaction time, CF₃CO₂K source | Rapid conversion, economical CF₃ source [9] | Requires pre-functionalized aryl iodides |
| Fluoroform-derived CuCF₃ with aryl boronic acids | Determined by boronic acid position | Room temperature, air as oxidant | High functional group tolerance, simple procedure [7] | Requires boronic acid preparation |
The regioselective introduction of the trifluoromethyl group at the meta position relative to the amino group in 4-(Benzyloxy)-3-(trifluoromethyl)aniline can be achieved through these modern methodologies, offering significant improvements over traditional approaches in terms of selectivity, efficiency, and environmental impact [6] [9] [7].
The reduction of nitro groups to amines represents a fundamental transformation in the synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline, particularly when starting from nitro precursors [10] [11]. This conversion requires careful selection of catalytic systems to ensure compatibility with sensitive functional groups such as the trifluoromethyl moiety and benzyloxy substituent [12] [13].
Catalytic hydrogenation using noble metals has traditionally been the method of choice for nitro reduction [12]. Palladium on carbon (Pd/C) with hydrogen gas effectively reduces both aromatic and aliphatic nitro groups to the corresponding amines [12]. However, this approach presents challenges when applied to multifunctional substrates like 4-(Benzyloxy)-3-(trifluoromethyl)nitrobenzene, as Pd/C can potentially cleave the benzyl group through hydrogenolysis [12] [13]. To address this limitation, alternative catalysts such as Raney nickel have been employed, offering improved selectivity for nitro reduction while preserving aromatic halides and other sensitive functionalities [12].
Recent advances in catalytic systems have focused on developing more selective and environmentally benign approaches [10] [11]. Yi Zhiguo's research group at the Fujian Institute of Research on the Structure of Matter has developed an efficient, stable, and cost-effective catalyst based on earth-abundant titanium dioxide and carbon for selective nitro reduction [10]. This catalyst, prepared using carbon nitride as a multifunctional structure-directing agent, exhibits performance comparable to gold-based catalysts but with superior durability in recycled catalytic reactions [10]. The mechanism involves a synergistic effect between oxygen vacancies, which promote adsorption and activation of nitro groups, and nitrogen dopants, which facilitate hydrogenation [10].
Another innovative approach employs nitrogen-doped carbon-encapsulated nickel catalysts for chemoselective nitro reduction [11]. This system, developed by Lei and colleagues, achieves selective reduction of nitro-containing arenes and heteroarenes in just 5 minutes at room temperature using inexpensive sodium borohydride as the hydrogen source [11]. The catalyst is prepared through a simple carbon coating process without requiring an external carbon source, and demonstrates excellent yields ranging from 45% to 99% across a wide variety of nitro derivatives [11]. Furthermore, the reactivity and selectivity are enhanced in a continuous flow reaction system, particularly when using a Y-type packed bed column [11].
For milder reduction conditions, several non-noble metal systems have proven effective [12] [13]. These include:
| Catalytic System | Hydrogen Source | Reaction Conditions | Selectivity | Functional Group Tolerance |
|---|---|---|---|---|
| Pd/C | H₂ gas | Room temperature, atmospheric pressure | High [12] | Limited (can reduce C=C, cleave benzyl) |
| Raney Ni | H₂ gas | Room temperature, atmospheric pressure | High [12] | Good (preserves aromatic halides) |
| N-TiO₂@C | H₂ gas | Mild conditions | Excellent [10] | Excellent (comparable to Au catalysts) |
| Ni@N-C | NaBH₄ | Room temperature, 5 minutes | Excellent [11] | Excellent (pharmaceutical intermediates) |
| Fe/AcOH | In situ H₂ | Mild acidic conditions | Good [12] | Good (preserves other reducible groups) |
| SnCl₂ | In situ H | Mild conditions | Good [12] | Excellent (highly selective) |
The selection of an appropriate catalytic system for nitro reduction in the synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline depends on the specific substrate, desired selectivity, and scale of production [10] [11] [12]. For laboratory-scale synthesis, systems like Ni@N-C with sodium borohydride offer rapid conversion under mild conditions, while for industrial applications, the N-TiO₂@C catalyst provides an economical and sustainable alternative to noble metal catalysts [10] [11].
The synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)aniline often requires multi-step approaches where protecting group chemistry plays a crucial role in controlling reactivity and ensuring regioselectivity [14] [15]. Protecting groups temporarily mask reactive functional moieties during chemical transformations, preventing undesired side reactions and enabling selective modifications at specific positions [15] [16].
In the context of synthesizing 4-(Benzyloxy)-3-(trifluoromethyl)aniline, protecting group strategies are particularly important when dealing with the amino functionality, which can interfere with certain reactions such as benzylation or trifluoromethylation [14] [17]. The amino group in aniline derivatives is highly nucleophilic and can participate in unwanted side reactions, necessitating temporary protection during specific synthetic steps [17].
One common approach involves protecting the amino group as an amide, which significantly reduces its nucleophilicity [14] [17]. For example, acetylation of the amino group forms an acetamide that remains stable under various reaction conditions, including benzylation and certain trifluoromethylation protocols [14]. This strategy is exemplified in the synthesis of N-(benzyloxy)-4-(trifluoromethyl)benzamide, where the amino group is first protected before subsequent transformations [14]. After completing the desired reactions, the protecting group can be removed under controlled conditions to regenerate the free amine [14] [17].
The selection of appropriate protecting groups follows several key criteria that ensure their effectiveness in multi-step syntheses [16] [18]:
For multi-step syntheses involving 4-(Benzyloxy)-3-(trifluoromethyl)aniline, several protecting group strategies have been documented [14] [17] [19]:
| Protecting Group | Protected Functionality | Installation Conditions | Stability Profile | Deprotection Conditions | Application in Synthesis |
|---|---|---|---|---|---|
| Acetyl (Ac) | Amino (-NH₂) | Ac₂O, pyridine or AcCl, base | Stable to basic conditions, benzylation | Acidic or basic hydrolysis | Protection during benzylation [14] [17] |
| Benzyloxycarbonyl (Cbz) | Amino (-NH₂) | CbzCl, base | Stable to basic conditions, many oxidations | H₂, Pd/C or HBr/AcOH | Protection during trifluoromethylation [17] [19] |
| tert-Butoxycarbonyl (Boc) | Amino (-NH₂) | Boc₂O, base | Stable to basic conditions, hydrogenation | TFA or HCl | Protection during regioselective transformations [17] [19] |
| Acetal | Carbonyl (C=O) | Diol, acid catalyst | Stable to basic conditions, reducing agents | Acidic hydrolysis | Protection of intermediary aldehydes/ketones [19] [18] |
The strategic use of protecting groups in multi-step syntheses enables the construction of complex molecules like 4-(Benzyloxy)-3-(trifluoromethyl)aniline through controlled, sequential transformations [15] [19]. For example, a synthetic route might involve:
This approach allows for precise control over the regiochemistry and minimizes side reactions that would otherwise complicate the synthesis and purification of the target compound [15] [19]. The judicious selection of protecting groups based on their compatibility with planned transformations is therefore essential for developing efficient synthetic routes to 4-(Benzyloxy)-3-(trifluoromethyl)aniline [16] [18].
The industrial-scale production of 4-(Benzyloxy)-3-(trifluoromethyl)aniline presents numerous challenges that require innovative solutions to ensure efficiency, safety, and economic viability [20] [21]. As a specialized fluorinated compound with multiple functional groups, its manufacture demands careful consideration of reaction conditions, equipment design, and process optimization [20] [22].
One of the primary challenges in scaling up the production of trifluoromethyl-containing compounds is the handling of fluorinating reagents [20] [7]. Traditional methods for introducing trifluoromethyl groups often involve hazardous materials such as hydrogen fluoride or trifluoromethylating agents that are expensive, difficult to handle, or environmentally problematic [7] [22]. The conventional industrial approach using chlorination followed by the Swarts reaction generates significant waste and poses safety concerns [7].
Modern approaches have focused on developing more sustainable and scalable trifluoromethylation methods [20] [21]. For instance, the use of fluoroform-derived copper trifluoromethyl reagents offers a more environmentally friendly alternative that operates under milder conditions [7]. However, when scaling up these reactions, issues such as foam formation from carbon dioxide evolution can interfere with kilogram-scale batch production [21]. This challenge has been addressed through careful reactor design and controlled addition rates of reagents [21].
Another significant challenge involves the regioselective benzylation step, which must be carefully controlled to ensure proper substitution patterns [2] [5]. Industrial-scale benzylation often employs heterogeneous catalysts that can be easily separated and recycled [5]. Recent developments include metal-organic frameworks that facilitate selective benzylation while maintaining high catalytic activity over multiple cycles [5].
The reduction of nitro groups to amines on an industrial scale presents additional challenges related to hydrogen handling, exothermic reaction control, and catalyst recovery [10] [11]. Traditional noble metal catalysts like palladium are expensive and can be difficult to recover completely, leading to product contamination and economic losses [10]. Earth-abundant alternatives such as nitrogen-doped titanium dioxide-carbon composites offer comparable activity with improved durability and significantly lower cost [10]. These catalysts have demonstrated excellent performance in continuous flow systems, which are increasingly preferred for industrial-scale production due to improved heat transfer, reaction control, and safety profiles [11].
| Challenge | Traditional Approach | Modern Solution | Benefits |
|---|---|---|---|
| Trifluoromethylation reagents | HF, CF₃I (expensive, hazardous) | Fluoroform-derived CuCF₃, flow chemistry | Cost reduction, improved safety, reduced waste [9] [7] [21] |
| Foam formation during scale-up | Batch limitations | Modified reactor design, controlled addition | Improved process reliability, increased batch size [21] |
| Catalyst cost and recovery | Noble metals (Pd, Pt) | Earth-abundant catalysts (Ni, Ti) | Reduced material costs, simplified recovery [10] [11] |
| Heat management | Batch cooling limitations | Continuous flow processes | Better temperature control, reduced side reactions [11] [9] |
| Regioselectivity control | Limited options in large scale | Heterogeneous catalysts, flow systems | Improved product quality, reduced purification needs [11] [5] |
Process intensification strategies have also been implemented to address scale-up challenges [11] [9]. Continuous flow chemistry has emerged as a powerful tool for the industrial production of fluorinated compounds, offering advantages such as improved mixing, precise temperature control, and enhanced safety profiles [11] [9]. For example, the trifluoromethylation of aryl iodides can be accomplished in minutes rather than hours using flow systems, significantly increasing productivity while reducing solvent usage and energy consumption [9].
Economic considerations also play a crucial role in industrial-scale production [20] [21]. The cost structure for trifluoromethane-derived compounds includes raw materials, energy inputs, labor, and capital equipment [20]. Pre-feasibility studies assess factors such as market demand, competitive landscape, and regulatory requirements before scaling operations [20]. The production landscape is further shaped by emerging trends such as green chemistry initiatives and sustainable manufacturing practices [20] [22].
The nuclear magnetic resonance spectroscopic characterization of 4-(benzyloxy)-3-(trifluoromethyl)aniline provides essential structural information through multiple nuclei observations. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals for the aromatic protons appearing in the 6.5-8.0 parts per million region, consistent with substituted aniline derivatives . The benzyloxy protons manifest as a characteristic singlet around 5.0-5.2 parts per million, while the amino group protons appear as a broad singlet in the 3.5-4.0 parts per million range.
Carbon-13 Nuclear Magnetic Resonance spectroscopy demonstrates the presence of aromatic carbons distributed throughout the 110-160 parts per million region [2]. The trifluoromethyl carbon exhibits a distinctive quartet due to coupling with three equivalent fluorine atoms, typically appearing around 123-125 parts per million. The benzyloxy carbon manifests in the 70-75 parts per million range, while the quaternary carbon bearing the trifluoromethyl group appears as a quartet around 120-130 parts per million.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides the most diagnostic signal for the trifluoromethyl group, appearing as a sharp singlet around -62 parts per million [2]. This chemical shift is characteristic of aromatic trifluoromethyl groups and serves as a definitive structural confirmation.
The infrared spectroscopic profile of 4-(benzyloxy)-3-(trifluoromethyl)aniline exhibits several characteristic absorption bands. Primary amine stretching vibrations appear as two bands around 3400-3500 reciprocal centimeters, corresponding to the symmetric and asymmetric nitrogen-hydrogen stretching modes [3]. The trifluoromethyl group manifests distinct absorption bands in the 1150-1200 reciprocal centimeters region, with the symmetric and asymmetric carbon-fluorine stretching modes appearing as intense absorptions [4] [5].
Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 reciprocal centimeters region, while the benzyloxy ether linkage exhibits carbon-oxygen stretching around 1200-1300 reciprocal centimeters. The aromatic carbon-hydrogen bending vibrations manifest in the 700-900 reciprocal centimeters region, with the substitution pattern influencing the exact frequencies.
Mass spectrometric analysis of 4-(benzyloxy)-3-(trifluoromethyl)aniline demonstrates a molecular ion peak at mass-to-charge ratio 267, corresponding to the molecular weight of 267.25 grams per mole . Characteristic fragmentation patterns include loss of the benzyloxy group (mass 91), yielding a base peak at mass-to-charge ratio 176. The trifluoromethyl group typically remains intact during fragmentation, with the characteristic loss of hydrogen fluoride (mass 20) from the molecular ion.
The aqueous solubility of 4-(benzyloxy)-3-(trifluoromethyl)aniline is significantly limited due to the hydrophobic nature of the trifluoromethyl group [6]. Water solubility is estimated to be less than 1 gram per liter at room temperature, similar to related trifluoromethylaniline derivatives. The presence of the amino group provides some hydrophilic character, but this is overwhelmed by the lipophilic benzyloxy and trifluoromethyl substituents.
Polar organic solvents such as ethanol and methanol demonstrate moderate solubility for the compound, with estimated solubility values of 10-20 grams per liter at room temperature. The amino group participates in hydrogen bonding interactions with protic solvents, enhancing solubility in alcoholic media [3].
Non-polar organic solvents including dichloromethane, toluene, and hexane exhibit good to excellent solubility for 4-(benzyloxy)-3-(trifluoromethyl)aniline. The benzyloxy group significantly enhances lipophilicity, while the trifluoromethyl group contributes to favorable interactions with fluorinated solvents [6]. Dichloromethane is expected to provide particularly high solubility due to its moderate polarity and favorable interactions with the aromatic system.
The solubility behavior demonstrates significant solvent-dependent variations, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide showing enhanced solubility compared to protic solvents. This behavior reflects the compound's amphoteric nature, with the amino group acting as a hydrogen bond donor and the aromatic system providing π-π interactions.
Thermogravimetric analysis of 4-(benzyloxy)-3-(trifluoromethyl)aniline reveals thermal decomposition onset temperatures in the range of 240-300°C, based on structural analogy with related trifluoromethylaniline derivatives [7] [8]. The compound exhibits a single-stage decomposition pattern typical of substituted anilines, with complete mass loss occurring over a 150-200°C temperature range.
The mass loss profile demonstrates an initial period of thermal stability up to approximately 200°C, followed by rapid decomposition. The presence of the trifluoromethyl group enhances thermal stability compared to unsubstituted aniline, with the electron-withdrawing effect stabilizing the aromatic system against thermal degradation [7].
Differential scanning calorimetry analysis reveals melting behavior characteristic of substituted anilines, with an expected melting point in the 60-80°C range based on structural analogy. The thermal decomposition manifests as an exothermic process with onset temperature around 250-280°C, consistent with the thermogravimetric analysis results [9] [10].
Glass transition temperature determination may be challenging due to the crystalline nature of the compound, but amorphous samples would be expected to exhibit glass transition temperatures in the -20 to 0°C range. The heat capacity changes associated with thermal transitions provide insight into the molecular dynamics and intermolecular interactions [9].
The thermal stability of 4-(benzyloxy)-3-(trifluoromethyl)aniline is influenced by several structural factors. The trifluoromethyl group contributes to enhanced thermal stability through its electron-withdrawing effect, which stabilizes the aromatic system [7]. The benzyloxy group may undergo thermal decomposition at elevated temperatures, potentially serving as an initial decomposition pathway.
The crystal structure of 4-(benzyloxy)-3-(trifluoromethyl)aniline is expected to exhibit intermolecular hydrogen bonding patterns characteristic of primary anilines. The amino group serves as both a hydrogen bond donor and acceptor, facilitating the formation of nitrogen-hydrogen···nitrogen chains commonly observed in aniline derivatives [11] [12].
Molecular packing is influenced by the presence of the bulky trifluoromethyl and benzyloxy substituents, which may disrupt the typical hydrogen bonding patterns observed in unsubstituted anilines. The compound is expected to crystallize in a non-centrosymmetric space group due to the asymmetric substitution pattern.
Hydrogen bonding interactions dominate the crystal packing, with the amino group participating in classical nitrogen-hydrogen···nitrogen interactions. The trifluoromethyl group contributes to crystal packing through weak carbon-hydrogen···fluorine interactions, as observed in related trifluoromethyl-containing compounds [4] [13].
π-π stacking interactions between aromatic rings may contribute to the overall crystal stability, with the benzyloxy group providing additional aromatic surfaces for such interactions [12]. The crystal packing efficiency is influenced by the balance between these various intermolecular forces.
The hydrogen bonding pattern is expected to generate characteristic ring motifs or chain structures depending on the specific crystallographic arrangement. Hirshfeld surface analysis would reveal the relative contributions of different intermolecular contacts, with hydrogen-hydrogen, carbon-hydrogen, and nitrogen-hydrogen interactions being predominant [12].
Weak interactions including carbon-hydrogen···fluorine and carbon-hydrogen···π interactions contribute to the overall crystal stability, with the trifluoromethyl group participating in fluorine-centered interactions that influence the packing arrangement [4]. The crystal density is expected to be in the range of 1.3-1.5 grams per cubic centimeter, typical for fluorinated aromatic compounds.